molecular formula C7H2BrCl2FO B1448993 2-Bromo-4-chloro-6-fluorobenzoyl chloride CAS No. 1805575-89-6

2-Bromo-4-chloro-6-fluorobenzoyl chloride

Cat. No. B1448993
CAS RN: 1805575-89-6
M. Wt: 271.89 g/mol
InChI Key: TXXVTZUHSKWTHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloro-6-fluorobenzoyl chloride” is represented by the formula C7H2BrCl2FO . The gas-phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds similar to “2-Bromo-4-chloro-6-fluorobenzoyl chloride”, have been studied using gas electron diffraction and theoretical calculations .

Scientific Research Applications

Molecular Conformational Structures Analysis

“2-Bromo-4-chloro-6-fluorobenzoyl chloride” has been used in the study of molecular conformational structures. The gas phase molecular structures and conformational compositions of this compound have been investigated using gas electron diffraction data . This research provides valuable insights into the behavior and properties of the molecule, which can be useful in various fields of chemistry .

Infrared Spectral Data Analysis

This compound has been used in the theoretical and experimental study of infrared spectral data . Infrared (IR) spectroscopy is a common spectroscopic technique that serves as an effective tool for characterizing compound and solvent interactions . This research can help in understanding the interactions of the compound with different solvents, which is crucial in many chemical processes .

Synthesis of Biaryl Intermediates

“2-Bromo-4-chloro-6-fluorobenzoyl chloride” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl intermediates are important in the synthesis of various organic compounds, including pharmaceuticals .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients . They play a crucial role in the development and production of new drugs .

Synthesis of N-Phenyl-4-Fluoro-Anthranilic Acid

Amination of “2-Bromo-4-chloro-6-fluorobenzoyl chloride” with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid . This compound has potential applications in the pharmaceutical industry .

Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

“2-Bromo-4-chloro-6-fluorobenzoyl chloride” may be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These compounds could have potential applications in medicinal chemistry .

Safety and Hazards

“2-Bromo-4-chloro-6-fluorobenzoyl chloride” is a corrosive liquid . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(9)2-5(11)6(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVTZUHSKWTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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